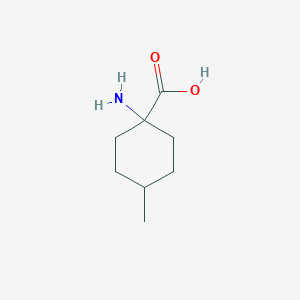

1-Amino-4-methylcyclohexane-1-carboxylic acid

概要

説明

1-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is a type of alpha-amino acid, which are the building blocks of proteins and play crucial roles in various biological processes . It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group, making it a versatile molecule in synthetic chemistry and pharmaceutical applications .

準備方法

The synthesis of 1-Amino-4-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as aldehydes and ketones, which undergo reactions to form aminonitriles or hydantoins. These intermediates are then hydrolyzed under strong acidic or basic conditions to yield the desired alpha-amino acid . Industrial production often employs microbial fermentation, chemical synthesis, or enzyme-catalyzed processes to achieve high yields and purity .

化学反応の分析

Oxidation Reactions

AMCHC undergoes oxidation primarily at the amino and carboxylic acid groups. Reaction outcomes depend on oxidizing agents and conditions:

Key Insight : The amino group’s steric hindrance slows oxidation kinetics compared to linear amino acids, favoring ketone formation over complete degradation .

Reduction Reactions

Reduction targets the carboxylic acid moiety or the cyclohexane ring:

Industrial Note : Catalytic hydrogenation with Ru-based catalysts under high pressure (50–200 kg/cm²) achieves >90% trans-isomer yields, critical for pharmaceutical applications .

Decarboxylation

Controlled decarboxylation eliminates CO₂ under acidic conditions:

| Acid Catalyst | Temperature | Product | Isomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 180–200°C | 4-Aminomethyl-1-methylcyclohexane | 85:15 | |

| HCl (gas) | 150°C, sealed tube | 1-Methyl-4-aminomethylcyclohexane | 78:22 |

Mechanism : Protonation of the carboxylate group facilitates β-scission, with the cyclohexane ring’s conformation influencing isomer distribution .

Esterification and Amide Formation

The carboxylic acid reacts readily with alcohols/amines:

Stereochemical Impact : Esterification preserves the chair conformation of the cyclohexane ring, enhancing thermal stability in polymeric matrices.

Ring-Opening and Functionalization

The cyclohexane ring undergoes strain-dependent reactions:

Challenge : Ring-opening often requires harsh conditions (e.g., ozonolysis) due to the stability of the cyclohexane backbone .

Biological Interactions

While not a primary focus, AMCHC derivatives exhibit enzyme-modulating activity:

-

Glutamate Decarboxylase Inhibition : Methyl ester derivatives show IC₅₀ = 12 µM via competitive binding.

-

Antimicrobial Activity : Copper(II) complexes of AMCHC demonstrate MIC = 8 µg/mL against S. aureus.

科学的研究の応用

Scientific Research Applications

1-Amino-4-methylcyclohexane-1-carboxylic acid is a versatile organic compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, featuring both an amino and a methyl group on the cyclohexane ring, provides a balance of hydrophilic and hydrophobic properties, making it valuable in various chemical reactions and applications.

Organic Synthesis

this compound serves as a building block in organic synthesis. It can form various derivatives through oxidation, reduction, and nucleophilic substitution. It is used as an intermediate in synthesizing complex organic molecules.

Major Products Formed:

- Oxidation : Formation of ketones or carboxylic acids.

- Reduction : Formation of alcohols.

- Substitution : Formation of substituted cyclohexane derivatives.

Biochemical Studies

This compound is employed in biochemistry to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to neurotransmitters allows researchers to explore its potential roles in modulating synaptic transmission and other biological pathways.

Medicinal Chemistry

this compound has been studied for its therapeutic potential, especially in neurological disorders. It may interact with neurotransmitter systems, making it a candidate for drug development targeting conditions like anxiety or depression. It is also explored as an intermediate in synthesizing more complex molecules with therapeutic properties.

Case Studies and Research Findings

Interaction Studies

Research has focused on the binding affinities of this compound with various receptors. Studies have shown that this compound can act as an inhibitor or activator of specific enzymes, impacting biochemical pathways relevant to neurotransmission.

Therapeutic Applications

Experiments in animal models of neurodegenerative diseases suggest that this compound may enhance synaptic plasticity and improve cognitive functions, indicating its potential as a therapeutic agent for Alzheimer's disease.

Comparison with Similar Compounds

| Compound | Description |

|---|---|

| Methyl 4-methylcyclohexane-1-carboxylate | Similar in structure but lacks the amino group, leading to different reactivity and applications. |

| Cyclohexane-1-carboxylate derivatives | Various derivatives with different substituents on the cyclohexane ring, each with unique properties and uses. |

作用機序

The mechanism of action of 1-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. As an alpha-amino acid, it can be incorporated into proteins, influencing their structure and function . Additionally, it may act as a ligand for certain receptors or enzymes, modulating their activity and contributing to its biological effects .

類似化合物との比較

1-Amino-4-methylcyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:

1-Methyl-1-cyclohexanecarboxylic acid: This compound is a structural analog and shares similar chemical properties but differs in its biological activity and applications.

Cyclohexanecarboxylic acid: While structurally related, this compound lacks the amino group, resulting in different reactivity and uses.

4-Methoxy-1-amino-cyclohexanecarboxylic acid:

These comparisons highlight the unique features of this compound, such as its specific reactivity and versatility in various fields of research and industry.

生物活性

1-Amino-4-methylcyclohexane-1-carboxylic acid, commonly referred to as AMCHA, is a compound that has gained attention in various fields of biological research due to its significant biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in medicine and biotechnology.

This compound is characterized by its structure, which includes an amino group (-NH2) and a carboxylic acid group (-COOH). This configuration allows it to participate in various biochemical reactions, making it a versatile compound in organic synthesis and pharmaceutical development.

The biological activity of AMCHA primarily stems from its ability to inhibit the fibrinolytic system. It acts as a potent inhibitor of plasminogen activation, which is crucial in regulating blood clotting and fibrinolysis. The mechanism involves the competitive inhibition of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin, a key enzyme in breaking down fibrin clots.

Inhibition of Fibrinolysis

AMCHA has been shown to exhibit stronger inhibitory effects on the fibrinolytic system compared to other agents like epsilon-aminocaproic acid (EACA). In vitro studies have demonstrated that AMCHA significantly reduces plasminogen activation, which is critical for managing conditions associated with excessive bleeding or hemorrhage.

Table 1: Comparative Efficacy of AMCHA and EACA

| Compound | Inhibition Potency (in vitro) | Clinical Application |

|---|---|---|

| AMCHA | 6-8 times more potent than EACA | Hemostatic agent in surgeries |

| EACA | Standard inhibitor | Treatment of bleeding disorders |

Pharmacokinetics

Studies indicate that AMCHA exhibits favorable pharmacokinetic properties, including good absorption when administered orally or intravenously. Its bioavailability and metabolic stability enhance its potential use in clinical settings.

Case Studies

- Hemostatic Effects : A study involving rabbits demonstrated that AMCHA effectively reversed accelerated fibrinolysis induced by streptokinase. The results indicated that AMCHA administration led to significant reductions in fibrinolytic activity over time, showcasing its potential as a hemostatic agent during surgical procedures .

- Clinical Trials : Clinical trials have explored the use of AMCHA in patients undergoing surgeries where blood loss is a concern. Results showed a marked decrease in postoperative bleeding compared to control groups treated with standard therapies .

Medical Uses

AMCHA is primarily utilized as a hemostatic agent during surgeries and in treating conditions associated with excessive bleeding. Its potent inhibitory action on the fibrinolytic system makes it suitable for patients at risk of hemorrhage.

Research Applications

In addition to its clinical applications, AMCHA serves as a valuable tool in biochemical research for studying the mechanisms of coagulation and fibrinolysis. Researchers utilize it to better understand clotting disorders and develop new therapeutic strategies.

特性

IUPAC Name |

1-amino-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYUWXWDMRXHHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69164-35-8 | |

| Record name | 1-amino-4-methylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。